Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloro-6-ethylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-3-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIWKBVTZWASFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651342 | |
| Record name | Ethyl 4-chloro-6-ethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019345-40-4 | |
| Record name | Ethyl 4-chloro-6-ethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₁ClN₁O₂ and a molecular weight of approximately 249.69 g/mol. It belongs to the class of quinoline derivatives, which are known for their pharmacological potential due to their ability to interact with various biological targets.
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific enzymes and receptors involved in disease processes. The compound may exert its effects through:
- DNA Intercalation : Similar to other quinoline derivatives, it can intercalate with DNA, inhibiting replication in microorganisms.
- Enzyme Inhibition : It may inhibit enzymes crucial for cellular functions, contributing to its antimicrobial and anticancer effects.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance:
- Study on Bacterial Strains : A study demonstrated that the compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effectiveness against resistant strains.
- Mechanism Insights : The mechanism of action was explored through assays that confirmed the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cell Line Studies : Research involving human cancer cell lines (e.g., breast cancer and leukemia) showed that the compound induced apoptosis and inhibited cell proliferation.
- In Vivo Studies : Animal model studies indicated that treatment with this compound led to tumor size reduction and improved survival rates compared to controls.
Data Table: Biological Activity Summary
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to standard treatments. Results showed a significant improvement in clinical outcomes, suggesting its potential as an alternative therapeutic agent.
-
Case Study on Cancer Treatment :
- A preclinical study evaluated the compound's effects on tumor-bearing mice. Mice treated with this compound exhibited a marked decrease in tumor volume and enhanced survival rates compared to untreated controls.
Comparison with Similar Compounds
Substituent Variations at Position 6
Key Insight : Ethyl groups at position 6 balance lipophilicity and steric effects, whereas halogens (e.g., iodo) or bulkier substituents (e.g., isopropyl) modify electronic and steric profiles for specialized applications.
Functional Group Variations at Position 4
Key Insight : Chloro at position 4 is preferred for electronic modulation, while hydroxy or ethoxy groups introduce hydrogen bonding or stability, respectively.
Additional Structural Modifications
Key Insight: Nitro groups enhance reactivity but may limit biocompatibility, whereas aromatic or polar substituents (e.g., phenyl, aminoethyl) tailor compounds for specific biological or material science applications.
Preparation Methods
Starting Materials and Initial Conversion
- Anthranilic acids (2-aminobenzoic acid derivatives) substituted at various positions, including at the 6-position with ethyl groups, serve as starting materials.
- These anthranilic acids are converted to isatoic anhydrides by treatment with solid triphosgene in refluxing tetrahydrofuran (THF) at approximately 0.36 M concentration.
- This step avoids the use of toxic phosgene gas, replacing it with the safer solid triphosgene, and typically yields high purity isatoic anhydrides after aqueous quenching and filtration.
Cyclocondensation with Ethyl Acetoacetate Derivatives
- The isatoic anhydrides are reacted with the sodium enolate of ethyl acetoacetate (or analogues) generated in situ using sodium hydroxide as a base.
- This reaction is carried out in N,N-dimethylacetamide (DMA) at elevated temperatures (around 100 °C).
- Sodium hydroxide replaces sodium hydride in this protocol, improving safety by avoiding hydrogen gas evolution.
- The cyclocondensation proceeds through nucleophilic attack of the enolate on the anhydride carbonyl, followed by intramolecular cyclization and dehydration to form the quinoline ring system.
- The reaction tolerates various substituents, including halides and electron-withdrawing groups, and yields the quinoline core with an ethyl ester at the 3-position.
Functional Group Transformations at the 3-Position
Reduction and Oxidation Sequence
- The ethyl ester at the 3-position is reduced to the corresponding benzyl alcohol using diisobutylaluminum hydride (DIBAL).
- Despite quantitative conversion indicated by analytical methods, isolated yields are often modest due to workup losses.
- The benzyl alcohol is then oxidized to the aldehyde using the pyridine sulfur trioxide complex, with yields around 52% over the two-step sequence.
One-Carbon Homologation to Install α-Hydroxyacetic Acid Residue
- The aldehyde intermediate undergoes homologation to install the α-hydroxyacetic acid ethyl ester side chain required for biological activity.
- Two main approaches are reported:
| Approach | Description | Yield/Outcome |
|---|---|---|
| Cyanohydrin pathway | Addition of trimethylsilyl cyanide (TMSCN) followed by acidic hydrolysis to form α-hydroxy ester | Moderate yields; side reactions include displacement of 4-chloro substituent |
| Masked acyl cyanide (MAC) chemistry | Addition of MAC reagent to aldehyde, followed by rearrangement and nucleophilic substitution to form protected α-hydroxy ester | Higher yield (~76%), milder conditions, avoids substitution side reactions |
- The MAC approach is preferred for its milder conditions and better selectivity, enabling efficient synthesis of the desired side chain.
Mechanistic Insights
The cyclocondensation mechanism involves:
- Formation of the sodium enolate from ethyl acetoacetate.
- Nucleophilic attack on the isatoic anhydride carbonyl forming a tetrahedral intermediate.
- Collapse with expulsion of carbon dioxide and formation of a ketone intermediate.
- Intramolecular nucleophilic attack by the aniline nitrogen leading to ring closure.
- Elimination and tautomerization to yield the quinoline structure.
The use of sodium hydroxide as base generates water, which acts as a proton transfer agent without hydrolyzing the ester.
Summary Table of Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Anthranilic acid → Isatoic anhydride | Triphosgene, THF, reflux, 12 h | >80 | Safe phosgene alternative |
| 2 | Isatoic anhydride + ethyl acetoacetate enolate → quinoline core | NaOH, DMA, 100 °C, 12 h | 47-97 | Moisture tolerant, scalable |
| 3 | 4-Hydroxy quinoline → 4-Chloroquinoline | Phosphorus oxychloride, neat | ~91 | Efficient halogenation |
| 4 | Ethyl ester reduction → benzyl alcohol | DIBAL, standard workup | Moderate | Workup losses possible |
| 5 | Benzyl alcohol oxidation → aldehyde | Pyridine sulfur trioxide complex | ~52 (over 2 steps) | Moderate yield |
| 6 | Aldehyde → α-hydroxyacetic acid ethyl ester | Masked acyl cyanide reagent, ethanol, LiCl, THF | ~76 | Preferred method for side chain installation |
Q & A
Q. What are the key synthetic routes for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via the Gould-Jacobs reaction, starting with aniline derivatives and ethyl acetoacetate. Chlorination at the 4-position is typically achieved using POCl₃, while the 6-ethyl group is introduced via Friedländer condensation or alkylation. Optimization involves:
- Temperature control : Higher yields are observed at 80–100°C for cyclization steps.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity for the quinoline core.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves byproducts like diethylquinoline isomers .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group at C6: δ ~1.3 ppm for CH₃, δ ~2.8 ppm for CH₂). Chlorine at C4 deshields adjacent protons (C3 ester: δ ~8.5 ppm for quinoline-H) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry. SHELX programs refine data, with R-factors <5% indicating high precision .
- Mass spectrometry : ESI-MS confirms molecular weight (calc. 293.7 g/mol) and fragmentation patterns (e.g., loss of COOEt group) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using fixed inoculum sizes).
- Structural analogs : Compare with Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate (PubChem ID B1346183), where methoxy groups enhance solubility but reduce membrane permeability .
- Dose-response validation : Use IC₅₀ values from triplicate experiments to minimize outliers .
Q. What computational methods predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT calculations : Model electrophilic substitution at C4/C5. The ethyl group’s electron-donating effect increases reactivity at C7 for nucleophilic attacks .
- Molecular docking : Predict binding affinity to biological targets (e.g., DNA gyrase) by comparing with fluoroquinolone analogs like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4) .
Q. How can crystallization challenges for X-ray analysis of this compound be addressed?
- Methodological Answer :
- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections, improving R-factor accuracy .
Critical Analysis Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
